molecular formula C18H18ClNO3 B2855124 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1241972-82-6

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Cat. No.: B2855124
CAS No.: 1241972-82-6
M. Wt: 331.8
InChI Key: FZZJYTBFMSHMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylamino group attached to an oxoethyl chain, which is further linked to a chlorobenzoate moiety. The presence of both aromatic and aliphatic components in its structure makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzylamine with an oxoethyl ester derivative, followed by the introduction of the 2-chlorobenzoate group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and aliphatic groups. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3,4’-Dimethyl-4-biphenylyl 2-chlorobenzoate: Similar in structure but with a biphenyl group instead of a benzylamino group.

    2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone:

Uniqueness

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is unique due to its combination of a benzylamino group with a chlorobenzoate moiety, providing a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZJYTBFMSHMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.